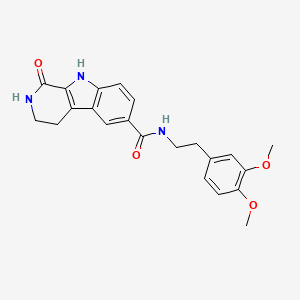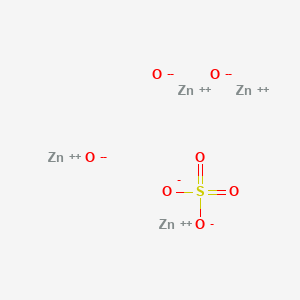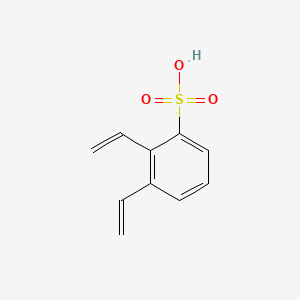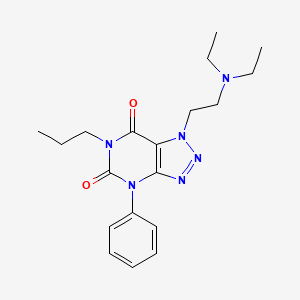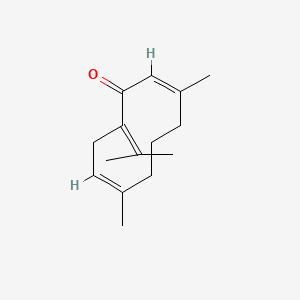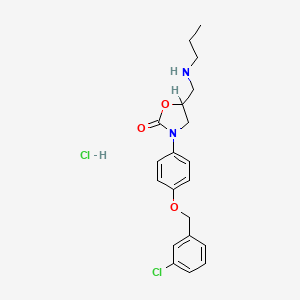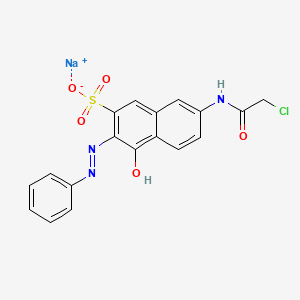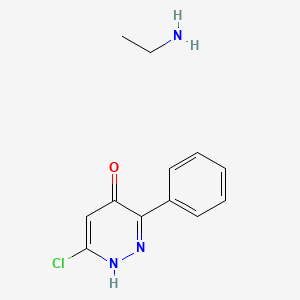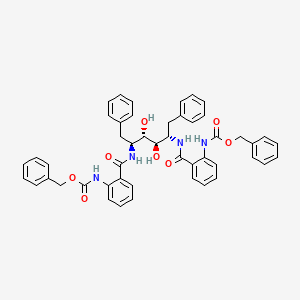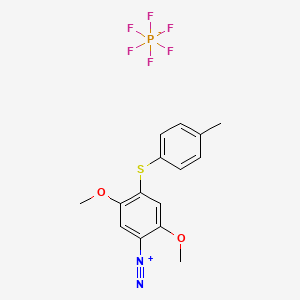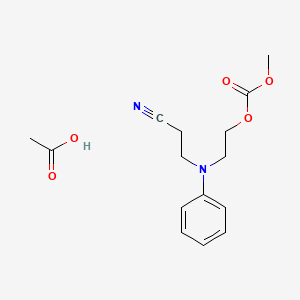
dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H22O4S2 It is known for its unique structure, which includes a sulfanium ion and a 4-methylbenzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate typically involves the reaction of dimethyl sulfide with oxolan-2-ylmethyl chloride in the presence of a base, followed by the addition of 4-methylbenzenesulfonic acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include dichloromethane or acetonitrile
Catalysts: Bases such as triethylamine or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The sulfanium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction Reagents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, amines, thiols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Sulfides
Substitution Products: Various substituted sulfanium compounds
Aplicaciones Científicas De Investigación
Dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfanium ion can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The 4-methylbenzenesulfonate group may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl(tetrahydro-2-furanylmethyl)sulfonium 4-methylbenzenesulfonate
- (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
Uniqueness
Dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate is unique due to its specific combination of a sulfanium ion and a 4-methylbenzenesulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
80518-63-4 |
|---|---|
Fórmula molecular |
C14H22O4S2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.C7H15OS/c1-6-2-4-7(5-3-6)11(8,9)10;1-9(2)6-7-4-3-5-8-7/h2-5H,1H3,(H,8,9,10);7H,3-6H2,1-2H3/q;+1/p-1 |
Clave InChI |
PASKMZLMZRIGCX-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](C)CC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



